2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894060-33-4
VCID: VC7436254
InChI: InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-14(11-17)12-23-20(28)13-30-21-25-24-19-10-9-18(26-27(19)21)15-5-7-16(22)8-6-15/h2-11H,12-13H2,1H3,(H,23,28)
SMILES: COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Molecular Formula: C21H18FN5O2S
Molecular Weight: 423.47

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

CAS No.: 894060-33-4

Cat. No.: VC7436254

Molecular Formula: C21H18FN5O2S

Molecular Weight: 423.47

* For research use only. Not for human or veterinary use.

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide - 894060-33-4

Specification

CAS No. 894060-33-4
Molecular Formula C21H18FN5O2S
Molecular Weight 423.47
IUPAC Name 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-14(11-17)12-23-20(28)13-30-21-25-24-19-10-9-18(26-27(19)21)15-5-7-16(22)8-6-15/h2-11H,12-13H2,1H3,(H,23,28)
Standard InChI Key IYLAYDZTBPVRBL-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-((6-(4-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide integrates multiple pharmacophoric elements:

  • Triazolopyridazine Core: A bicyclic system combining a 1,2,4-triazole ring fused to a pyridazine moiety. This scaffold is renowned for its electron-deficient nature, facilitating interactions with biological targets via π-π stacking and hydrogen bonding .

  • 4-Fluorophenyl Substituent: Positioned at the 6th carbon of the pyridazine ring, the fluorine atom enhances lipophilicity and metabolic stability while modulating electronic effects .

  • Thioether Linkage: A sulfur atom bridges the triazolopyridazine core to an acetamide group, potentially influencing redox activity and membrane permeability.

  • 3-Methoxybenzyl Acetamide: The methoxy group improves solubility, while the benzyl moiety may contribute to target affinity through hydrophobic interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇FN₆O₂S
Molecular Weight444.46 g/mol
Calculated LogP3.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH, acetamide)
Hydrogen Bond Acceptors7 (N, O, S atoms)

Biological Activity and Mechanism

Triazolopyridazines are extensively studied for their enzyme inhibitory and anticancer properties. While direct data on this compound is limited, structural analogs provide insights:

Table 2: Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀
1-N-(4-Nitrophenyl)-2-thioacetamideα-Glucosidase12 μM
4-Amino-3-(4-methoxybenzyl)-1,2,4-triazoleCYP450 3A40.8 μM
7-Fluoro- triazolo[4,3-a]pyridineTrkA Kinase5 nM

Hypothesized Mechanisms:

  • Kinase Inhibition: The fluorophenyl group may occupy hydrophobic pockets in kinase active sites, while the triazole nitrogen coordinates with catalytic residues .

  • Antimicrobial Effects: Thioether linkages in related compounds disrupt microbial cell wall synthesis via thiol-disulfide exchange .

Structure-Activity Relationships (SAR)

Critical structural determinants include:

  • Fluorine Positioning: Para-substitution on the phenyl ring maximizes electronic effects without steric hindrance.

  • Methoxy Orientation: Meta-substitution on the benzyl group balances solubility and target binding.

  • Triazole-Pyridazine Fusion: Enhances planar rigidity, improving affinity for flat binding pockets (e.g., ATP sites in kinases) .

Table 3: Impact of Substituent Modifications

ModificationEffect on Activity
Replacement of F with Cl↓ Solubility, ↑ Toxicity
Thioether → Ether↓ Membrane Permeability
Methoxy → Hydroxyl↑ Metabolic Instability

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